2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with an amino group and a phenyl group. Its molecular formula is and it has a molecular weight of approximately 218.24 g/mol. This compound falls under the classification of amino acids due to its carboxylic acid functional group, which is typical for such compounds. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery.
The synthesis of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid can be approached through various methods. One common method involves the reaction of appropriate pyrazole derivatives with acetic acid or its derivatives under controlled conditions.
Methods:
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid can participate in various chemical reactions owing to its functional groups.
Reactions:
The mechanism of action for 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in biological systems typically involves interaction with specific enzymes or receptors.
Process:
Data indicates that compounds similar to this one have shown potential in modulating inflammatory responses and exhibiting anti-tumor activities .
The physical and chemical properties of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid are essential for understanding its behavior in different environments.
Properties:
The applications of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid span various scientific fields, particularly in medicinal chemistry.
Scientific Uses:
3-Aminopyrazoles (3APs) possess a free amino group (-NH₂) at the C3 position, serving as a hydrogen bond donor/acceptor pivotal for molecular recognition. This moiety enables robust interactions with enzymatic targets, including:
Recent clinical successes underscore their significance. Pirtobrutinib, a 3-aminopyrazole-based Bruton’s tyrosine kinase (BTK) inhibitor, highlights the scaffold’s translational potential in oncology [3]. In vitro studies of 4,5-diaryl-3APs demonstrate cytotoxicity against diverse cancer lines (e.g., K562, IC₅₀ = 0.08–12.07 µM), mechanistically linked to G₂/M phase arrest and apoptosis induction [7].
Table 1: Structural and Chemical Identifiers of 2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic Acid
Property | Value |
---|---|
IUPAC Name | 2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid |
CAS No. | 74361-78-7 |
Molecular Formula | C₁₁H₁₁N₃O₂ |
Molecular Weight | 217.23 g/mol |
SMILES | NC1=CC(C2=CC=CC=C2)=NN1CC(O)=O |
Key Structural Features | 3-Aminopyrazole core, phenyl ring at C5, acetic acid linker at N1 |
The integration of an acetic acid moiety at the N1 position of the 3-aminopyrazole core generates a hybrid scaffold with distinct physicochemical and pharmacological advantages:
This architecture is exemplified in 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid (CAS 74361-78-7), where the phenyl ring provides π-stacking capability, and the acetic acid group enhances polarity (calculated LogP = 1.22) [6] [9]. Computational analyses indicate a TPSA of 81.14 Ų, suggesting favorable membrane permeability and oral bioavailability potential [6].
The development of pyrazole-based kinase inhibitors represents a transformative advancement in targeted cancer therapy. Key milestones include:
Table 2: Evolution of Key Pyrazole-Based Kinase Inhibitors (2011–Present)
Year | Compound | Target Kinase(s) | Therapeutic Area | Structural Innovation |
---|---|---|---|---|
2011 | Crizotinib | ALK, ROS1, MET | NSCLC | Non-aminopyrazole with pyridine/pyrazole core |
2014 | Ruxolitinib | JAK1/2 | Myelofibrosis | 3-Aminopyrazole with pyrazolopyrimidine |
2019 | Erdafitinib | FGFR1-4 | Urothelial carcinoma | 3-Aminopyrazole with urea linker |
2023 | Pirtobrutinib | BTK | Lymphoma | 3-Aminopyrazole with pyrrolopyridine |
2025 | Hybrid acetic acid derivatives* | Akt, Tubulin | Broad-spectrum oncology | 3-Amino-5-phenyl-1H-pyrazole-acetic acid |
Note: Includes derivatives of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid [2] [4] [7].
The structural evolution underscores a shift toward multitargeted inhibition. Recent hybrid analogs simultaneously disrupt kinase signaling (e.g., Akt) and microtubule dynamics, overcoming resistance seen with single-target agents [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1